molecular formula C7H11IN4O B13627349 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13627349
M. Wt: 294.09 g/mol
InChI Key: WLOYLVVMXZOHRA-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Amidation: The iodinated pyrazole is reacted with a suitable amine, such as methylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group in place of the iodine atom.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a bromine atom instead of iodine.

    3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a chlorine atom instead of iodine.

    3-(4-Fluoro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can impart unique properties such as increased molecular weight and potential for specific interactions with biological targets. This can make the compound more suitable for certain applications compared to its halogen-substituted analogs.

Properties

Molecular Formula

C7H11IN4O

Molecular Weight

294.09 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C7H11IN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)

InChI Key

WLOYLVVMXZOHRA-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)I)C(=O)N

Origin of Product

United States

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